molecular formula C58H38N2O22 B130506 5(6)-Carboxyfluorescein diacetate succinimidyl ester CAS No. 150347-59-4

5(6)-Carboxyfluorescein diacetate succinimidyl ester

Cat. No. B130506
M. Wt: 1114.9 g/mol
InChI Key: LZFDYQHOQDFMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5(6)-Carboxyfluorescein diacetate succinimidyl ester is a derivative of fluorescein, a fluorescent compound commonly used in biological studies for labeling purposes. The molecule is characterized by the presence of carboxyfluorescein, which can be activated to form succinimidyl esters. These esters are reactive and can be used to conjugate the fluorescein to other molecules, such as proteins or nucleic acids, enabling their detection through fluorescence.

Synthesis Analysis

The synthesis of 5(6)-Carboxyfluorescein diacetate succinimidyl ester involves several steps. Initially, a mixture of 5- and 6-carboxyfluorescein isomers is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride in the presence of N-hydroxysuccinimide or pentafluorophenol to yield the corresponding succinimidyl and pentafluorophenyl esters . In a separate synthesis approach, resorcinol is condensed with trimellitic acid in methylsulfonic acid to produce a mixture of carboxyfluorescein isomers. This mixture is then reacted with pivalyl chloride and di-isopropylamine to obtain the purified 6-carboxyfluorescein dipivalate di-isopropylamine salt. Following hydrolysis, the salt is esterified to produce the active ester .

Molecular Structure Analysis

The molecular structure of 5(6)-Carboxyfluorescein diacetate succinimidyl ester is complex, featuring a fluorescein core with carboxylic acid functionalities that are modified to form esters. The regioisomeric mixtures of the 5- and 6-carboxyfluorescein esters can be separated to achieve high purity of the desired isomer. The presence of the succinimidyl group is crucial for the molecule's reactivity, allowing it to form stable amide bonds with amines on target molecules .

Chemical Reactions Analysis

The primary chemical reaction of interest for 5(6)-Carboxyfluorescein diacetate succinimidyl ester is its conjugation to biomolecules. The succinimidyl ester group reacts with primary amines, typically found on the side chains of lysine residues in proteins or the amino termini of peptides and proteins, to form stable amide bonds. This reaction is carried out under mild conditions to preserve the integrity of the biological molecules being labeled .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5(6)-Carboxyfluorescein diacetate succinimidyl ester are influenced by its molecular structure. The compound is highly fluorescent, which is a key property for its use in biological labeling. The ester linkage is sensitive to hydrolysis, which must be considered when storing and handling the compound. The purity of the esters is critical for their performance in subsequent reactions, and the separation process to achieve >98% purity is an important aspect of the synthesis .

Scientific Research Applications

Investigating Hemopoietic Cell Migration and Proliferation

5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFSE) has been utilized to investigate migration and proliferation of hemopoietic cells. CFSE is retained by cells and shared by daughter cells at each division, resulting in distinct flow cytometric CFSE histograms. This application is beneficial for understanding cellular behaviors in various health conditions (Matera, Lupi, & Ubezio, 2004).

Tracking Antigen Presentation In Vivo

CFSE has been used to determine the site, duration, and cell type responsible for antigen presentation in vivo. This technique has provided insights into how various types of antigens, including auto-antigens, oral antigens, and cell-associated foreign antigens, are presented in the body (Mintern, Li, Davey, Blanas, Kurts, Carbone, & Heath, 1999).

Monitoring Lymphocyte Migration and Proliferation

CFSE's stable incorporation into cells allows for the monitoring of lymphocyte migration and quantification of cell division. This application has been crucial in analyzing the relationship between cell division, differentiation, and response to antigens (Parish, Glidden, Quah, & Warren, 2009).

Quantifying Lymphocyte Kinetics In Vivo

CFSE is used to quantify cell kinetics, especially in studies of lymphocyte homeostasis. It labels cells irrespective of their stage in the cell cycle, providing a more accurate representation of lymphocyte proliferation and death rates in situ (Asquith, Debacq, Florins, Gillet, Sanchez-Alcaraz, Mosley, & Willems, 2006).

Intracellular pH Measurement in Bacteria

A novel method using CFSE has been developed to determine the intracellular pH of bacteria. This technique is based on the intracellular conjugation of CFSE, allowing for accurate pH measurement under various stress conditions (Breeuwer, Drocourt, Rombouts, & Abee, 1996).

Labeling Target Cells for Immunological Studies

CFSE has been effectively used to label target cells for in vivo immunological studies, providing insights into the survival and killing of epitope-specific cells, which is crucial for understanding Cell Mediated Immunity (Durward, Harms, & Splitter, 2010).

Optimizing CFSE for Labeling Human Intervertebral Disc Cells

The utility of CFSE as a tracking label for human intervertebral disc cells in vitro has been assessed. This application is significant for tissue engineering studies and understanding cell behaviors in the context of spinal health (Gruber, Leslie, Ingram, & Hanley, 2000).

Safety And Hazards

CFSE is for research use only and not for use in diagnostic procedures . It should be stored at -20°C and protected from light . Avoid freeze-thaw cycles .

properties

CAS RN

150347-59-4

Product Name

5(6)-Carboxyfluorescein diacetate succinimidyl ester

Molecular Formula

C58H38N2O22

Molecular Weight

1114.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate;(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/2C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34;1-14(31)37-17-4-7-20-23(12-17)39-24-13-18(38-15(2)32)5-8-21(24)29(20)22-11-16(3-6-19(22)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h2*3-8,11-13H,9-10H2,1-2H3

InChI Key

LZFDYQHOQDFMOA-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3

Appearance

Assay:≥90%A crystalline solid

synonyms

3’,6’-Bis(acetyloxy)-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid 2,5-Dioxo-1-pyrrolidinyl Ester;  1-[[[3’,6’-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-5(or 6)-yl]carbonyl]oxy]-2,5-pyrrolidinedione;  5(6)-Carb

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5(6)-Carboxyfluorescein diacetate succinimidyl ester
Reactant of Route 2
Reactant of Route 2
5(6)-Carboxyfluorescein diacetate succinimidyl ester
Reactant of Route 3
Reactant of Route 3
5(6)-Carboxyfluorescein diacetate succinimidyl ester
Reactant of Route 4
Reactant of Route 4
5(6)-Carboxyfluorescein diacetate succinimidyl ester
Reactant of Route 5
Reactant of Route 5
5(6)-Carboxyfluorescein diacetate succinimidyl ester
Reactant of Route 6
Reactant of Route 6
5(6)-Carboxyfluorescein diacetate succinimidyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.